8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H25FN6O3 and its molecular weight is 440.479. The purity is usually 95%.
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Scientific Research Applications
Toxicological Evaluation
A toxicological evaluation of novel bitter modifying flavour compounds, including those structurally related to the specified compound, assessed their safety for use in food and beverage applications. These studies, focusing on oxidative metabolism, mutagenicity, clastogenicity, and oral toxicity, found no adverse effects at the highest doses tested, establishing a no-observed-adverse-effect-level (NOAEL) for both maternal toxicity and embryo/fetal development (Karanewsky et al., 2016).
Neurodegenerative Diseases
Research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which share a similar structure with the compound , identified them as potential multitarget drugs for neurodegenerative diseases. These compounds showed potency as dual-target-directed A1/A2A adenosine receptor antagonists, with some exhibiting triple-target inhibition capabilities, indicating potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Supramolecular Structures
A study on N(7)-alkoxybenzyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-diones found a wide range of supramolecular aggregation modes dependent on peripheral substituent variations. These findings suggest that even modest changes in peripheral substituents can significantly affect the hydrogen-bonding patterns and supramolecular structures, which could be relevant for the design of new materials or molecular assemblies (Trilleras et al., 2008).
Antioxidant Evaluation
The synthesis and antioxidant evaluation of pyrazolopyridine derivatives, including those with structural similarities to the specified compound, highlighted some compounds' promising antioxidant activities. This research opens up potential avenues for the development of new antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Gouda, 2012).
properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-7-(2-ethoxyethyl)-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN6O3/c1-5-32-11-10-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-8-6-7-9-17(16)23/h6-9,12H,5,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLYDJOWUDIVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-ethoxyethyl)-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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